

Spectroscopic and Structural Elucidation of Hasubanan Alkaloids: A Technical Overview

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Compound of Interest

Compound Name: *Dihydroepistephamiersine 6-acetate*

Cat. No.: *B12322527*

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Introduction

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies used in the characterization of hasubanan alkaloids, a complex group of natural products. While specific experimental data for **Dihydroepistephamiersine 6-acetate** is not available in the public domain, this document presents a comprehensive analysis of closely related and structurally significant hasubanan alkaloids isolated from *Stephania japonica*. The data and protocols herein are representative of the techniques employed for the structural elucidation of this class of compounds and serve as a valuable resource for researchers, scientists, and professionals in drug development.

Hasubanan alkaloids are a class of isoquinoline alkaloids characterized by a unique tetracyclic ring system. They are predominantly isolated from plants of the *Stephania* genus and have been the subject of interest for their potential biological activities. The structural determination of these molecules relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation: Spectroscopic Data of Representative Hasubanan Alkaloids

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for two representative hasubanan alkaloids, N-methylstephisoferulin and 6-cinnamoylhernandine. This data is

essential for the structural assignment and comparison of related compounds.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data of N-methylstephisoferulin

Position	δC (ppm)	δH (ppm, mult., J in Hz)
1	129.1	6.81 (d, 8.3)
2	110.8	6.78 (d, 8.3)
3	148.8	
4	147.9	
4a	126.9	
5	44.9	2.55 (dd, 12.8, 3.8)
	3.12 (ddd, 12.8, 12.8, 4.8)	
6	70.9	4.41 (d, 4.8)
7	81.5	3.98 (d, 4.8)
8	49.9	2.15 (m)
8a	131.7	
9	42.9	3.15 (m)
10	60.3	2.50 (m)
	2.65 (m)	
13	47.1	2.95 (d, 18.2)
	3.29 (d, 18.2)	
14	34.5	1.80 (m)
	2.20 (m)	
N-CH ₃	42.5	2.45 (s)
3-OCH ₃	56.1	3.88 (s)
4-OCH ₃	56.0	3.85 (s)
7-OCH ₃	57.9	3.55 (s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data of 6-cinnamoylhernandine

Position	δ C (ppm)	δ H (ppm, mult., J in Hz)
1	122.9	6.63 (s)
2	148.5	
3	142.7	
4	111.8	6.55 (s)
4a	128.5	
5	45.1	2.58 (dd, 12.8, 3.8)
3.15 (ddd, 12.8, 12.8, 4.8)		
6	72.9	5.85 (d, 4.8)
7	81.2	
8	49.8	4.02 (d, 4.8)
8a	131.5	
9	42.8	3.18 (m)
10	60.2	
2.68 (m)		2.52 (m)
13	47.0	
3.32 (d, 18.2)		2.98 (d, 18.2)
14	34.4	
2.22 (m)		1.82 (m)
N-CH ₃	42.4	
2,3-O-CH ₂ -O	100.9	2.48 (s)
7-OCH ₃	57.8	
Cinnamoyl Moiety		
1'	165.9	

2'	117.9	6.52 (d, 16.0)
3'	145.2	7.70 (d, 16.0)
1"	134.2	
2"/6"	128.2	7.45 (m)
3"/5"	129.0	7.40 (m)
4"	130.5	7.40 (m)

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the alkaloids.

- N-methylstephisoferulin: The protonated molecule $[M+H]^+$ would be observed, and its exact mass would be used to confirm the molecular formula.
- 6-cinnamoylhernandine: Similarly, the $[M+H]^+$ ion would provide the basis for elemental composition analysis.

Experimental Protocols

The isolation and characterization of hasubanan alkaloids involve a multi-step process. The following is a generalized protocol based on standard practices in natural product chemistry.

Plant Material Extraction and Alkaloid Isolation

- **Extraction:** The dried and powdered plant material (e.g., aerial parts of *Stephania japonica*) is extracted exhaustively with a suitable solvent, typically methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane). The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH_4OH to pH 9-10) and extracted with an organic solvent.

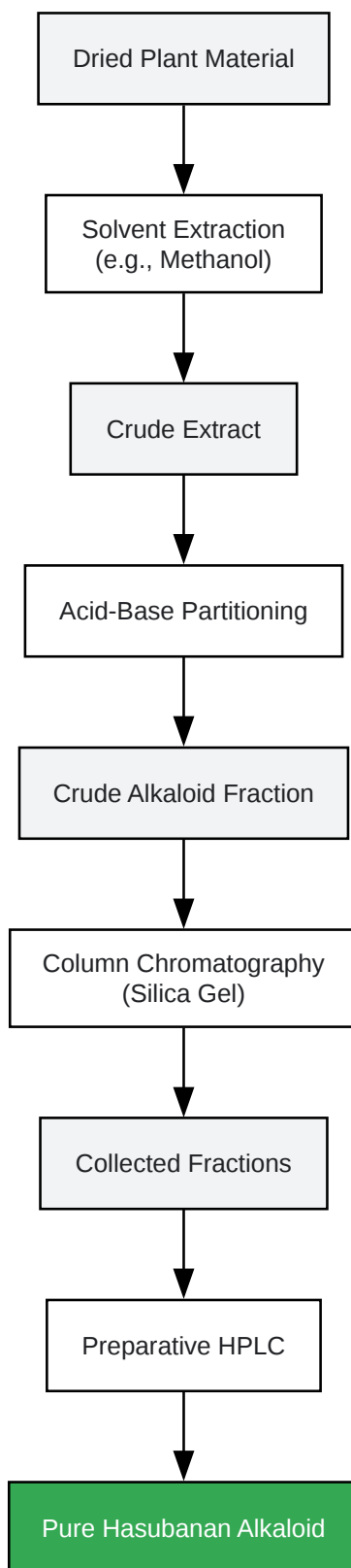
- **Chromatographic Separation:** The resulting crude alkaloid mixture is separated into individual compounds using a combination of chromatographic techniques. This typically involves column chromatography over silica gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl_3) or methanol (CD_3OD). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
- **Mass Spectrometry:** High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This provides accurate mass measurements for the determination of molecular formulas.

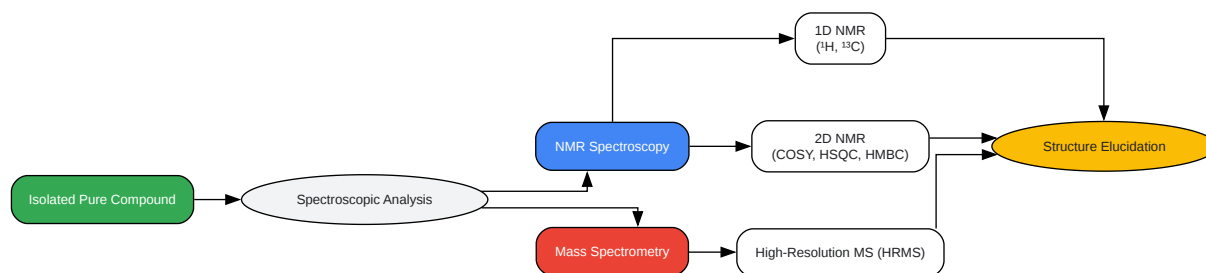
Visualizations

The following diagrams illustrate the general workflow for the isolation and analysis of hasubanan alkaloids.



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General workflow for the isolation of hasubanan alkaloids.



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Logical flow of spectroscopic analysis for structure elucidation.

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